

Heptane-1,2,7-triol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Heptane-1,2,7-triol*

Cat. No.: *B1591789*

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CAS Number: 37939-50-7

This technical guide provides an in-depth overview of **heptane-1,2,7-triol**, a triol of interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and its potential, though not yet established, role in cellular signaling.

Physicochemical Properties

Heptane-1,2,7-triol, with the molecular formula $C_7H_{16}O_3$ and a molecular weight of 148.20 g/mol, is a seven-carbon chain containing three hydroxyl groups. The presence of these polar hydroxyl groups significantly influences its physical and chemical properties, rendering it more hydrophilic than its parent alkane, heptane.^[1] This characteristic suggests potential applications in formulations where water solubility is a key factor.^{[2][3]}

Property	Value	Source
CAS Number	37939-50-7	[4]
Molecular Formula	C ₇ H ₁₆ O ₃	[4]
Molecular Weight	148.20 g/mol	[4]
Topological Polar Surface Area (TPSA)	60.69 Å ²	[4]
LogP (estimated)	-0.1077	[4]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	6	[4]

Hypothetical Experimental Protocols

Due to the limited availability of specific experimental data for **heptane-1,2,7-triol**, the following protocols are based on general and established methods for the synthesis and analysis of polyols and vicinal diols.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthesis of Heptane-1,2,7-triol

A plausible synthetic route to **heptane-1,2,7-triol** could involve the dihydroxylation of a suitable unsaturated precursor, such as hept-1-en-7-ol.

Reaction Scheme:

Hept-1-en-7-ol



Heptane-1,2,7-triol

1. OsO₄ (cat.), NMO
2. NaHSO₃

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Caption: Synthesis of **Heptane-1,2,7-triol**.

Materials:

- Hept-1-en-7-ol
- Osmium tetroxide (OsO_4) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)
- N-Methylmorpholine N-oxide (NMO)
- Acetone
- Water
- Sodium bisulfite (NaHSO_3)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve hept-1-en-7-ol in a mixture of acetone and water.
- Add N-Methylmorpholine N-oxide (NMO) to the solution.
- To this stirred solution, add a catalytic amount of osmium tetroxide solution dropwise.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure **heptane-1,2,7-triol**.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups, as well as the aliphatic chain protons. The chemical shifts of the hydroxyl protons can be variable and may appear as broad singlets.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the hydroxyl groups appearing at lower field.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of **heptane-1,2,7-triol**, likely after derivatization to increase its volatility.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

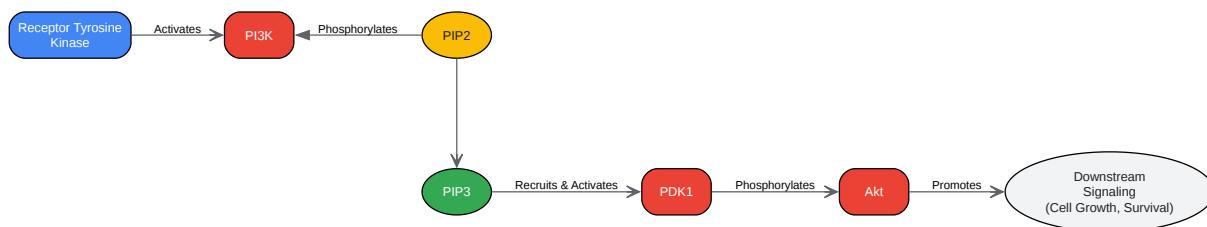
Infrared (IR) Spectroscopy:

The IR spectrum of **heptane-1,2,7-triol** will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.[\[4\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) A C-O stretching absorption will be present in the 1000-1200 cm⁻¹ region.

Potential Role in Cellular Signaling

While there is no direct evidence of **heptane-1,2,7-triol**'s involvement in specific signaling pathways, its amphipathic nature, with a hydrophobic carbon chain and polar hydroxyl groups, is characteristic of lipid signaling molecules.[23][24][25][26][27] Lipids and their derivatives are crucial components of cell membranes and act as second messengers in various signaling cascades.

One such pathway where lipid-like molecules play a critical role is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell growth, proliferation, and survival. The pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.



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Caption: Simplified PI3K Signaling Pathway.

Molecules with structural similarities to diacylglycerol (DAG), a key second messenger, can modulate the activity of protein kinase C (PKC) and other signaling proteins. It is conceivable that a small amphipathic molecule like **heptane-1,2,7-triol** could interact with cell membranes and potentially influence the activity of membrane-associated proteins involved in signaling, although this remains speculative and requires experimental validation.

Applications in Drug Development

Polyols are widely used in the pharmaceutical industry as excipients to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2][3][28][29][30] Their ability to form hydrogen bonds and their hydrophilic nature make them effective solubilizing agents for poorly

water-soluble drugs. The triol functionality of **heptane-1,2,7-triol** suggests it could serve a similar purpose in drug formulations. Furthermore, long-chain alcohols and polyols can be used as building blocks in the synthesis of more complex molecules with potential therapeutic applications.

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